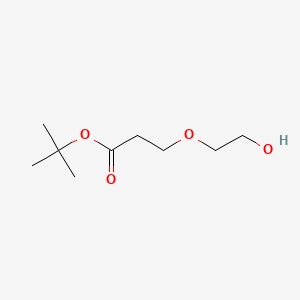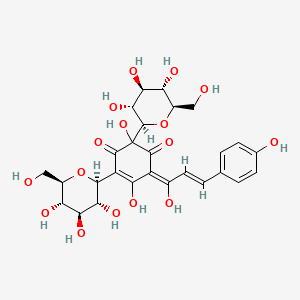
FR 901537
Overview
Description
FR 901537 is a novel aromatase inhibitor that has shown significant potential in the treatment of estrogen-dependent breast cancer. It is a naphthol derivative with a unique structure that includes pantetheine. This compound was initially isolated from a bacterium, Bacillus sp. No. 3072 .
Preparation Methods
Synthetic Routes and Reaction Conditions
FR 901537 is produced through a fermentation process involving Bacillus sp. No. 3072. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the compound .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation using optimized conditions to maximize yield. The process includes maintaining specific pH, temperature, and nutrient conditions to ensure the efficient growth of Bacillus sp. No. 3072 and the production of this compound .
Chemical Reactions Analysis
Types of Reactions
FR 901537 primarily undergoes competitive inhibition reactions with the enzyme aromatase. It does not significantly interact with other enzymes such as 11 beta-hydroxylase .
Common Reagents and Conditions
The primary reaction involving this compound is its interaction with aromatase under physiological conditions. The compound’s inhibitory activity is measured using assays that involve human placenta or rat ovary aromatase .
Major Products Formed
The major product formed from the interaction of this compound with aromatase is the inhibition of estrogen synthesis, which is crucial for the treatment of estrogen-dependent breast cancer .
Scientific Research Applications
FR 901537 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the structure-activity relationship of aromatase inhibitors.
Biology: Employed in research to understand the role of aromatase in various biological processes.
Medicine: Investigated for its potential in treating estrogen-dependent breast cancer in postmenopausal women.
Industry: Utilized in the development of new aromatase inhibitors and related pharmaceuticals.
Mechanism of Action
FR 901537 exerts its effects by competitively inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens. By inhibiting this enzyme, this compound reduces the synthesis of estrogen, thereby limiting the growth of estrogen-dependent breast cancer cells . The molecular target of this compound is the aromatase enzyme, and its pathway involves the competitive binding to the active site of the enzyme .
Comparison with Similar Compounds
FR 901537 is unique among aromatase inhibitors due to its novel naphthol derivative structure and its potent inhibitory activity. Similar compounds include:
Letrozole: Another aromatase inhibitor used in the treatment of breast cancer.
Anastrozole: A non-steroidal aromatase inhibitor with a different chemical structure.
Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme.
This compound stands out due to its competitive inhibition mechanism and its origin from a bacterial source, which provides a unique approach to aromatase inhibition .
Properties
CAS No. |
161162-21-6 |
|---|---|
Molecular Formula |
C23H29N3O6S2 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(2R)-2,4-dihydroxy-N-[3-[2-[(6-hydroxy-2-oxo-1H-benzo[f][1,4]benzothiazin-5-yl)sulfanyl]ethylamino]-3-oxopropyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C23H29N3O6S2/c1-23(2,12-27)21(31)22(32)25-8-7-15(28)24-9-10-33-20-18(30)14-6-4-3-5-13(14)17-19(20)34-11-16(29)26-17/h3-6,21,27,30-31H,7-12H2,1-2H3,(H,24,28)(H,25,32)(H,26,29)/t21-/m0/s1 |
InChI Key |
HKEFKAJRMICMPZ-NRFANRHFSA-N |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCSC1=C(C2=CC=CC=C2C3=C1SCC(=O)N3)O)O |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSC1=C(C2=CC=CC=C2C3=C1SCC(=O)N3)O)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCSC1=C(C2=CC=CC=C2C3=C1SCC(=O)N3)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
161162-21-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR 901537 FR-901537 FR901537 N-(2-(2-(2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho(2,1-b)(1,4)thiazin-5-ylthio)ethylaminocarbonyl)ethyl)-2,4-dihydroxy-3,3-dimethylbutyramide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Methylamino)ethoxy]ethan-1-ol](/img/structure/B1673961.png)













